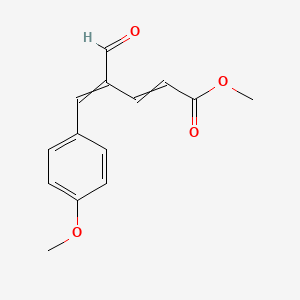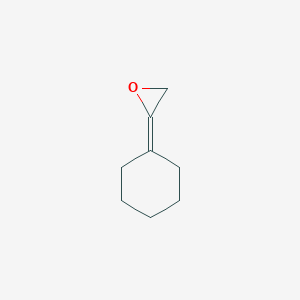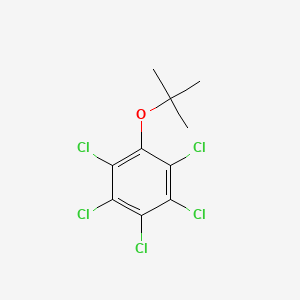
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate is an organic compound that features a complex structure with multiple functional groups It contains an ester group, an aldehyde group, and an aromatic ring with a methoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the aromatic ring with the penta-2,4-dienoate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the aldehyde and ester, can participate in chemical reactions that modify biological molecules. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E,4Z)-4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
4-Formyl-2-methoxyphenyl methacrylate: Another compound with a similar aromatic ring and aldehyde group but different overall structure.
Propiedades
Número CAS |
90156-07-3 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H14O4/c1-17-13-6-3-11(4-7-13)9-12(10-15)5-8-14(16)18-2/h3-10H,1-2H3 |
Clave InChI |
LICMVJBZUQXBPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C(C=CC(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)





